molecular formula C6H7F3O2 B7768341 3-Penten-2-one, 1,1,1-trifluoro-4-methoxy-

3-Penten-2-one, 1,1,1-trifluoro-4-methoxy-

Cat. No.: B7768341
M. Wt: 168.11 g/mol
InChI Key: XJNIYNVIHHABIV-ARJAWSKDSA-N
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Description

3-Penten-2-one, 1,1,1-trifluoro-4-methoxy- is an organic compound with the molecular formula C6H7F3O2. It is characterized by the presence of a trifluoromethyl group and a methoxy group attached to a pentenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Penten-2-one, 1,1,1-trifluoro-4-methoxy- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-bromo-3-pentanone with methanol in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Penten-2-one, 1,1,1-trifluoro-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Penten-2-one, 1,1,1-trifluoro-4-methoxy- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 1,1,1-trifluoro-4-methoxy- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Penten-2-one: Lacks the trifluoromethyl and methoxy groups, resulting in different chemical properties and reactivity.

    1,1,1-Trifluoro-2-penten-2-one: Similar structure but without the methoxy group.

    4-Methoxy-3-penten-2-one: Similar structure but without the trifluoromethyl group

Uniqueness

3-Penten-2-one, 1,1,1-trifluoro-4-methoxy- is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical properties and reactivity.

Properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNIYNVIHHABIV-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102145-82-4
Record name 3-Penten-2-one, 1,1,1-trifluoro-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102145824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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